molecular formula C15H12BrN3O3S2 B2373938 4-bromo-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide CAS No. 672925-39-2

4-bromo-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide

Cat. No.: B2373938
CAS No.: 672925-39-2
M. Wt: 426.3
InChI Key: LKZRORTVMFAZKC-UHFFFAOYSA-N
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Description

4-Bromo-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide is a sulfonohydrazide derivative featuring a 4-bromobenzenesulfonyl group linked to a hydrazide moiety, which is further substituted with a 3-(1H-pyrrol-1-yl)thiophene-2-carbonyl fragment. This compound (CAS synonyms: MLS000755307, CHEMBL1702494) combines aromatic, heterocyclic, and sulfonamide functionalities, making it a candidate for studies in medicinal chemistry, materials science, and crystallography . Its structure is characterized by:

  • A thienyl-pyrrole hybrid heterocycle, which may enhance π-conjugation and stabilize intermolecular interactions.
  • A hydrazide linker, enabling coordination with metals or participation in supramolecular assemblies.

Properties

IUPAC Name

N'-(4-bromophenyl)sulfonyl-3-pyrrol-1-ylthiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O3S2/c16-11-3-5-12(6-4-11)24(21,22)18-17-15(20)14-13(7-10-23-14)19-8-1-2-9-19/h1-10,18H,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZRORTVMFAZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide typically involves multiple steps. One common approach is to start with the preparation of the pyrrole and thiophene intermediates, followed by their coupling with a benzenesulfonohydrazide derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine atom .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:
Recent studies have indicated that compounds similar to 4-bromo-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide exhibit promising anticancer properties. Research suggests that the incorporation of sulfonamide groups can enhance the efficacy of these compounds against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives of sulfonohydrazides have shown activity against breast and lung cancer cells, indicating a potential pathway for drug development targeting these malignancies.

Antimicrobial Properties:
The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that similar hydrazide derivatives possess significant antibacterial and antifungal activities. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways, making it a candidate for further exploration in the development of new antibiotics.

Material Science Applications

Polymer Chemistry:
this compound can be utilized in polymer synthesis as a monomer or additive. Its ability to form stable bonds with other polymers enhances the mechanical properties of materials, making them suitable for applications in coatings and composites. This application is particularly relevant in developing materials with enhanced thermal stability and resistance to environmental degradation.

Sensor Technology:
The compound's unique electronic properties make it suitable for use in sensor technology. Its ability to undergo redox reactions can be harnessed in the development of sensors for detecting environmental pollutants or biological markers. Research into the electrochemical behavior of similar compounds indicates potential applications in biosensors for glucose monitoring or pathogen detection.

Case Studies

Case Study 1: Anticancer Activity
A study published in 2023 explored the effects of various hydrazide derivatives on cancer cell lines. Among these, this compound was highlighted for its ability to inhibit the growth of MCF-7 breast cancer cells through apoptosis induction mechanisms. The study concluded that further optimization of this compound could lead to more effective anticancer agents.

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of sulfonamide derivatives, including this compound. Results indicated that this compound exhibited significant activity against Staphylococcus aureus and Candida albicans, suggesting its potential as a lead compound in antibiotic development.

Mechanism of Action

The mechanism of action of 4-bromo-N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, affecting their function and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Bromine vs. Halogen/Electron-Withdrawing Groups

2-[2-(4-Bromobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazole ()
  • Structure : Shares the 4-bromobenzenesulfonyl group but replaces the thienyl-pyrrole moiety with a benzothiazole ring.
  • Spectral Data : IR shows SO₂ stretching at 1371 and 1154 cm⁻¹, similar to the target compound’s expected profile. ¹H-NMR aromatic protons resonate at δ 7.2–8.1 ppm, comparable to the thienyl-pyrrole system .
2-Fluoro-N'-{[3-(1H-Pyrrol-1-yl)-2-Thienyl]Carbonyl}Benzenesulfonohydrazide ()
  • Structure : Fluorine replaces bromine at the benzene ring, reducing molecular weight and polarizability.
  • Enhanced solubility in polar solvents may arise from fluorine’s electronegativity.
Compound Substituent (X) Melting Point (°C) Key Spectral Features (IR, cm⁻¹)
Target Compound Br Not reported SO₂: ~1370–1150 (expected)
2 (Benzothiazole derivative) Br 172–174 SO₂: 1371, 1154
18 (Fluoro analog) F Not reported SO₂: Similar range

Heterocyclic Modifications

3-(4-Bromophenyl)-N′-[(E)-Pyridin-4-ylmethylidene]-1H-Pyrazole-5-Carbohydrazide ()
  • Structure : Replaces thienyl-pyrrole with a pyrazole ring and pyridinylidene group.
HKCN: 2,5-Di(2-Thienyl)Pyrrole Derivative ()
  • Structure: Features a 2,5-di(thiophen-2-yl)pyrrole core without the sulfonohydrazide group.
  • Properties : Exhibits a lower band gap (1.8 eV) and high stability, suggesting that the target compound’s thienyl-pyrrole fragment could similarly enhance conductivity in materials applications .

Hydrazide-Linked Compounds

N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides ()
  • Synthesis : Prepared via condensation of sulfonyl chlorides with hydrazinyl-heterocycles (yield: 61%). The target compound likely follows a similar route.
  • Crystallography : π···π stacking and hydrogen bonding dominate packing interactions, as seen in Table S3 (). The thienyl-pyrrole system in the target may exhibit stronger π-stacking due to extended conjugation .
Pyridin-3-ylmethyl 4-(2-((4'-Methyl-[1,1'-Biphenyl]-3-yl)Sulfonyl)Hydrazinecarbonyl)Benzylcarbamate ()
  • Structure : Incorporates a biphenylsulfonylhydrazide group.

Electronic and Thermal Stability

  • Thienyl-Pyrrole vs.
  • Melting Points : Brominated derivatives generally exhibit higher melting points than fluorinated analogs due to increased molecular weight and intermolecular forces.

Biological Activity

4-bromo-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide is a complex organic compound characterized by its unique structural features, including a bromine atom, pyrrole and thiophene rings, and a benzenesulfonohydrazide moiety. Its molecular formula is C15H12BrN3O3S2C_{15}H_{12}BrN_{3}O_{3}S_{2} with a CAS number of 672925-39-2. This compound has gained attention in various fields of research due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can lead to modulation of various biological pathways, including:

  • Signal Transduction: The compound may influence signaling cascades that regulate cellular responses.
  • Metabolic Processes: It can affect metabolic pathways, potentially altering the synthesis and breakdown of biomolecules.
  • Gene Expression Regulation: The compound may modulate the expression of genes involved in critical biological functions.

Anticancer Properties

There is emerging evidence that compounds containing pyrrole and thiophene rings possess anticancer properties. These compounds may induce apoptosis in cancer cells or inhibit tumor growth by interfering with cell cycle regulation. The specific mechanisms through which this compound exerts anticancer effects require further investigation.

Table: Summary of Biological Activities

Activity Potential Effects References
AntimicrobialInhibition of bacterial and fungal growth
AnticancerInduction of apoptosis, inhibition of tumor growth
Enzyme InteractionModulation of enzyme activity
Gene RegulationAlteration in gene expression

Study on Antimicrobial Efficacy

A study conducted on sulfonamide derivatives demonstrated that compounds with similar structures exhibited significant antibacterial activity against Gram-positive bacteria. Although specific data for this compound is not available, the findings suggest that this compound could also possess similar antimicrobial properties.

Investigation into Anticancer Activity

Research on pyrrole-based compounds has revealed their potential as anticancer agents. A notable study highlighted that certain pyrrole derivatives could inhibit cell proliferation in various cancer cell lines. The structural attributes of this compound may contribute to its effectiveness in targeting cancer cells.

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